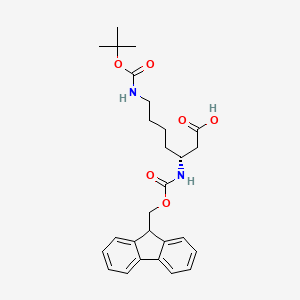

Fmoc-D-beta-homolysine(Boc)

Description

Contextualizing Unnatural Amino Acids in Peptide Science

The 20 standard proteinogenic amino acids form the fundamental building blocks of proteins. rsc.org However, the exploration of unnatural amino acids (UAAs), which are not encoded by the standard genetic code, has significantly expanded the horizons of peptide and protein science. rsc.orgnih.govbiosynth.com UAAs can be either naturally occurring or chemically synthesized. sigmaaldrich.com Their incorporation into peptide chains can lead to molecules with enhanced properties and novel functionalities. nih.govfrontiersin.org

The use of UAAs offers several advantages in drug discovery and development: nih.gov

Enhanced Stability: Peptides composed solely of natural amino acids are often susceptible to degradation by proteases in the body. nih.govcpcscientific.com The incorporation of UAAs can confer resistance to enzymatic cleavage, thereby increasing the in vivo stability and half-life of peptide-based therapeutics. nih.govhilarispublisher.com

Improved Pharmacokinetic Properties: Introducing UAAs can favorably alter a peptide's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to improved bioavailability. nih.govnih.gov

Structural Diversity and Conformational Control: UAAs provide a vast array of structural possibilities beyond the confines of the 20 canonical amino acids. sigmaaldrich.comcpcscientific.com This allows for the precise tuning of peptide conformation, which is crucial for biological activity. sigmaaldrich.com

Novel Functionalities: UAAs can introduce new chemical groups and functionalities into peptides, enabling the development of molecules with unique binding properties, catalytic activities, or other desired characteristics. rsc.org

The Significance of β-Amino Acids in Peptidomimetic Design

β-amino acids are a prominent class of UAAs characterized by having the amino group attached to the β-carbon, two atoms away from the carboxyl group. wikipedia.orgingentaconnect.com This seemingly small structural modification—the insertion of an extra methylene (B1212753) group into the backbone—has profound implications for the resulting peptide's structure and function. frontiersin.orgacs.org

Key aspects of β-amino acids in peptidomimetics include:

Proteolytic Resistance: The altered backbone structure of β-peptides makes them highly resistant to degradation by proteases, a significant advantage for developing orally active drugs. ingentaconnect.comacs.orgnih.gov

Stable Secondary Structures: Despite the increased conformational flexibility, β-peptides can fold into well-defined and stable secondary structures, such as helices, turns, and sheets, often with as few as four residues. acs.orgacs.orgnih.gov Common helical structures include the 14-helix, 12-helix, and 10-helix, distinguished by the number of atoms in the hydrogen-bonded ring. wikipedia.orgnih.gov β-peptides generally form more stable helices than their α-peptide counterparts. wikipedia.org

Biological Activity: The ability to form stable, predictable structures allows β-peptides to mimic the bioactive conformations of natural peptides and interact with biological targets. acs.org This has led to the development of β-peptide-based molecules with a range of biological activities, including antimicrobial, anti-angiogenic, and receptor-modulating properties. acs.orgnih.govnih.gov

Expanded Structural Diversity: The presence of two chiral centers in many β-amino acids (at the α and β carbons) allows for up to four possible diastereoisomers for a given side chain, greatly expanding the potential for molecular design. ingentaconnect.comnih.govmmsl.cz

| Secondary Structure | Key Feature | Reference |

|---|---|---|

| 14-Helix | Stabilized by hydrogen bonds between the amide proton at position i and the carbonyl at position i+2, forming a 14-membered ring. | frontiersin.orgresearchgate.net |

| 12-Helix | Stabilized by hydrogen bonds between the amide at position i and the carbonyl at position i+3. | frontiersin.org |

| 10-Helix | A defined helical conformation observed in β-peptides. | wikipedia.orgnih.gov |

| 8-Helix | A defined helical conformation observed in β-peptides. | wikipedia.orgnih.gov |

| Sheets and Turns | β-peptides can also adopt sheet and turn conformations, contributing to their structural diversity. | acs.orgnih.gov |

Role of Orthogonal Protecting Groups (Fmoc and Boc) in Advanced Synthetic Strategies

The synthesis of peptides, particularly those containing complex building blocks like Fmoc-D-beta-homolysine(Boc), relies heavily on the use of protecting groups to prevent unwanted side reactions. biosynth.com The concept of orthogonality is central to modern peptide synthesis, where different protecting groups can be selectively removed under distinct chemical conditions without affecting others. biosynth.comiris-biotech.dewikipedia.org

Fmoc (9-fluorenylmethoxycarbonyl) Group:

Function: The Fmoc group is a base-labile protecting group used for the temporary protection of the α-amino group of amino acids. total-synthesis.comwikipedia.org

Deprotection: It is readily cleaved under mild basic conditions, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.orglgcstandards.com

Advantages: The mild deprotection conditions are compatible with a wide range of sensitive amino acid side chains and linkers used in solid-phase peptide synthesis (SPPS). total-synthesis.comamericanpeptidesociety.org This has made the Fmoc/tBu strategy the most common approach in modern peptide synthesis. iris-biotech.deiris-biotech.de

Boc (tert-butyloxycarbonyl) Group:

Function: The Boc group is an acid-labile protecting group. americanpeptidesociety.orglibretexts.org In the context of Fmoc-D-beta-homolysine(Boc), it serves as a "permanent" protecting group for the side-chain amino group of the homolysine residue. thermofisher.com

Deprotection: The Boc group is stable to the basic conditions used to remove the Fmoc group but is cleaved by treatment with acids, such as trifluoroacetic acid (TFA). americanpeptidesociety.orglibretexts.orgnih.gov This cleavage is typically performed at the end of the peptide synthesis, often concurrently with the cleavage of the peptide from the solid support resin. iris-biotech.de

The orthogonal nature of the Fmoc and Boc groups is what makes a compound like Fmoc-D-beta-homolysine(Boc) so valuable. chemimpex.com During SPPS, the base-labile Fmoc group on the α-amino position is removed at each cycle to allow for the coupling of the next amino acid in the sequence. lgcstandards.com Meanwhile, the acid-labile Boc group on the side chain remains intact, preventing it from participating in the coupling reactions. thermofisher.com This orthogonal protection scheme allows for the precise and controlled assembly of complex peptide sequences. iris-biotech.dewikipedia.org

| Protecting Group | Abbreviation | Lability | Common Deprotection Reagent | Typical Use in Fmoc/Boc Strategy | Reference |

|---|---|---|---|---|---|

| 9-fluorenylmethoxycarbonyl | Fmoc | Base-labile | Piperidine | Temporary α-amino group protection | total-synthesis.comamericanpeptidesociety.orgtcichemicals.com |

| tert-butyloxycarbonyl | Boc | Acid-labile | Trifluoroacetic Acid (TFA) | Permanent side-chain protection | americanpeptidesociety.orglibretexts.orgthermofisher.com |

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-15-9-8-10-18(16-24(30)31)29-26(33)34-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,18,23H,8-10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBUQLGECIYUDT-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Chemical Transformations of Fmoc D Beta Homolysine Boc

De Novo Synthesis of β-Homolysine Derivatives

De novo synthesis refers to the creation of complex molecules from simpler precursors. wikipedia.org In the context of β-homolysine derivatives, this involves constructing the amino acid from basic chemical building blocks rather than modifying a pre-existing structure. Research has demonstrated that de novo designed β-lysine derivatives can influence the proliferation rates of eubacterial cells. nih.gov This is achieved through the post-translational modification of Elongation Factor P (EFP), a process catalyzed by the enzyme PoxA, which has been found to be remarkably promiscuous in accepting a wide range of exogenous β-lysines. nih.gov

Arndt-Eistert Homologation Approaches for β-Amino Acid Preparation

The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids, making it a popular choice for preparing β-amino acids from their α-amino acid counterparts. wikipedia.org The process involves the conversion of a carboxylic acid to its acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. wikipedia.org Subsequent rearrangement of the diazoketone, often catalyzed by a metal such as silver(I), generates a ketene (B1206846) intermediate that can be trapped by various nucleophiles to yield the desired β-amino acid derivative. wikipedia.orgorganic-chemistry.org This method has been successfully applied in both solution-phase and solid-phase synthesis. rsc.orgchemrxiv.orgacs.orgfigshare.comcore.ac.uk

To circumvent issues associated with acid chlorides, particularly the sensitivity of the Fmoc group to the conditions required for their formation, N-protected α-amino acid fluorides have been employed. rsc.org These fluorides are stable compounds that can be used for the acylation of diazomethane, leading to the formation of N-protected α-aminodiazoketones. researchgate.net This approach provides a common route for the synthesis of Boc-, Z-, and Fmoc-α-aminodiazoketones, which are key intermediates in the Arndt-Eistert homologation. core.ac.uk

Pentafluorophenyl (Pfp) esters of N-protected α-amino acids have also been utilized as effective acylating agents for diazomethane in the Arndt-Eistert synthesis. core.ac.ukresearchgate.net The Wolff rearrangement of the resulting α-aminodiazoketones in the presence of pentafluorophenol, catalyzed by silver acetate (B1210297) at low temperatures, allows for the homologation of Fmoc-, Boc-, and Z-α-amino acids to their corresponding β-amino acid pentafluorophenyl esters in a single step. core.ac.ukresearchgate.net These active esters are valuable for subsequent peptide coupling reactions. core.ac.ukniscpr.res.in

Di-tert-butyl dicarbonate (B1257347) (Boc₂O) has been described as a cost-effective and efficient coupling agent for the homologation of N-urethane protected α-amino acids via the Arndt-Eistert method. rsc.orgresearchgate.netrsc.org This approach facilitates the acylation of diazomethane without significant racemization, allowing for a scalable process. rsc.orgresearchgate.net The use of Boc₂O has been shown to be effective for the synthesis of various β-homoamino acids with good yields. rsc.orgrsc.org

Selective Protection and Deprotection Strategies for Fmoc-D-beta-homolysine(Boc)

The orthogonal nature of the Fmoc and Boc protecting groups is fundamental to the utility of Fmoc-D-beta-homolysine(Boc) in peptide synthesis. americanpeptidesociety.orgorganic-chemistry.orgiris-biotech.de The Fmoc group is labile to basic conditions, while the Boc group is removed by acid. americanpeptidesociety.org This allows for the selective deprotection of one group while the other remains intact, enabling precise control over the peptide elongation process.

Base-Labile Fmoc Group Removal

The Fmoc group is specifically designed to be removed under mild basic conditions, a key feature of the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. americanpeptidesociety.orgwikipedia.org The deprotection occurs via a β-elimination mechanism. scielo.org.mx A weak base abstracts the acidic proton on the fluorenyl group, leading to the formation of a dibenzofulvene intermediate and the release of the free amine. wikipedia.orgscielo.org.mxspringernature.com

Commonly used reagents for Fmoc removal include solutions of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). americanpeptidesociety.orgwikipedia.orgspringernature.com The choice of base and reaction conditions can be optimized to ensure complete and efficient deprotection without causing unwanted side reactions. scielo.org.mx While piperidine is highly effective, other amines such as 4-methylpiperidine, piperazine, and dicyclohexylamine (B1670486) have also been investigated. scielo.org.mxspringernature.com The ability of the base to trap the dibenzofulvene byproduct is crucial to prevent its polymerization and ensure the reaction goes to completion. scielo.org.mx

| Reagent | Conditions | Efficacy | Reference |

| Piperidine | 20-30% in DMF | Rapid removal | americanpeptidesociety.orgwikipedia.orgspringernature.com |

| 4-Methylpiperidine | Not specified | Effective alternative to piperidine | scielo.org.mx |

| Piperazine | 5% in DMF with 1% DBU and 1% formic acid | Avoids use of piperidine | wikipedia.org |

| Dicyclohexylamine | Solution reactions | Can eliminate Fmoc group but doesn't form stable adduct | scielo.org.mx |

| 1,8-Diazabicyclo researchgate.netwikipedia.orgundec-7-ene (DBU) | Solution reactions | Can eliminate Fmoc group but doesn't form stable adduct | scielo.org.mx |

Orthogonal Protection Schemes in Multifunctionalized Systems

The use of Fmoc-D-beta-homolysine(Boc) is central to orthogonal protection strategies, particularly in the synthesis of complex, multifunctionalized peptides such as branched or cyclic structures. organic-chemistry.orgbeilstein-journals.org Orthogonality in this context refers to the ability to selectively remove one type of protecting group in the presence of others by using chemically distinct cleavage conditions. organic-chemistry.org The Fmoc/Boc pair is a classic example of an orthogonal set: the Fmoc group is removed by a base (e.g., piperidine), while the Boc group is removed by an acid (e.g., TFA), with each being stable to the conditions used to remove the other. organic-chemistry.org

This strategy allows for precise control over the synthesis. For instance, a peptide chain can be elongated using Fmoc-SPPS (Solid-Phase Peptide Synthesis), where the temporary N-α-Fmoc group is removed at each cycle. The Boc group on a D-beta-homolysine side chain remains in place during this process. Once the main peptide backbone is assembled, the acid-labile Boc group can be selectively removed to expose the side-chain amine for further modification, without disturbing other protecting groups or the main peptide chain. researchgate.net

In more complex syntheses, additional orthogonal protecting groups may be required to differentiate multiple functional side chains. For example, a peptide could be constructed using:

Boc for the temporary N-α-protection.

Fmoc and Cbz (carbobenzyloxy) for the side-chain protection of different homo-β-lysine residues. beilstein-journals.org

Other highly orthogonal groups like Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl), which are removed by hydrazine. sigmaaldrich.comsigmaaldrich.com

Acid-labile groups with different sensitivities to acid, such as Mtt (4-methyltrityl), which can be removed with highly diluted TFA, allowing the Boc group to remain intact. sigmaaldrich.com

This multi-layered orthogonal approach enables the site-specific functionalization of a peptide scaffold. A study on the synthesis of a trifunctional cyclic β-tripeptide utilized Boc for temporary α-amino protection while employing Fmoc and Cbz to orthogonally protect the side chains of two different β-homolysine residues, with a third residue functionalized as an azide (B81097) for click chemistry. beilstein-journals.org

Table 2: Examples of Orthogonal Protecting Groups Used with Fmoc and Boc

| Protecting Group | Chemical Name | Cleavage Reagent | Stability |

| Fmoc | 9-Fluorenylmethoxycarbonyl | Base (e.g., 20% Piperidine in DMF) | Stable to acid (TFA), hydrazine. americanpeptidesociety.org |

| Boc | tert-Butyloxycarbonyl | Acid (e.g., TFA in DCM) | Stable to base (piperidine), hydrazine. organic-chemistry.org |

| Cbz (Z) | Carbobenzyloxy | Catalytic Hydrogenolysis (H₂/Pd) | Stable to TFA and piperidine. beilstein-journals.org |

| Dde / ivDde | 1-(4,4-dimethyl-2,6-dioxo-cyclohex-1-ylidene)ethyl | 2% Hydrazine in DMF | Stable to TFA and piperidine. sigmaaldrich.comsigmaaldrich.com |

| Mtt | 4-Methyltrityl | Dilute Acid (e.g., 1% TFA in DCM) | Stable to piperidine, hydrazine. sigmaaldrich.com |

Chemical Functionalization and Side-Chain Modification

The selective removal of the Boc group from the D-beta-homolysine side chain reveals a primary amino group (ε-amino group), which serves as a versatile handle for a wide array of chemical modifications. This allows for the introduction of various functionalities to tailor the peptide's properties for specific applications, such as bioconjugation or the construction of complex molecular architectures. beilstein-journals.org

Once the side-chain amine is deprotected, it can undergo numerous chemical transformations. A common modification is acylation , where the amine reacts with a carboxylic acid (or its activated form) to form a stable amide bond. This is a fundamental reaction for:

Peptide Branching: Attaching another peptide chain to the lysine (B10760008) side chain. sigmaaldrich.com

Lipidation: Conjugating fatty acids to enhance membrane permeability or promote self-assembly.

Labeling: Introducing reporter molecules such as fluorophores or biotin (B1667282) for detection and imaging studies.

Another strategy involves modifying the side-chain amine to introduce a chemical group suitable for bioorthogonal reactions. For example, the amine can be converted into an azide, which can then participate in a Huisgen [3+2] cycloaddition, commonly known as "click chemistry". beilstein-journals.org This allows for the highly efficient and specific attachment of molecules containing an alkyne group.

Furthermore, the deprotected amine can be functionalized with carbohydrate moieties to create synthetic glycopeptides. beilstein-journals.org These modifications are crucial for studying protein-carbohydrate interactions and developing mimetics of natural glycoproteins. The synthesis of β-glycopeptides has utilized β-homolysine to ensure peptide solubility and to position sugar units on the surface of a helical peptide structure for interaction with lectins. beilstein-journals.org The choice of functionalization is dictated by the desired final application, and the orthogonality of the protecting groups ensures that these modifications occur only at the intended site. sigmaaldrich.com

Integration of Fmoc D Beta Homolysine Boc in Solid Phase Peptide Synthesis Spps

Principles of Fmoc-SPPS for β-Peptide Construction

The synthesis of peptides containing β-amino acids using Fmoc-SPPS is predicated on the same iterative cycle of deprotection and coupling as standard α-peptide synthesis. The core of this strategy is the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the β-amino group and acid-labile groups, such as the tert-butyloxycarbonyl (Boc) group, for the permanent protection of side-chain functionalities. In the case of Fmoc-D-beta-homolysine(Boc), the ε-amino group of the homolysine side chain is protected by the Boc group. This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protection or the linkage of the growing peptide to the solid support.

The general cycle for incorporating Fmoc-D-beta-homolysine(Boc) involves:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a secondary amine base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Washing: The resin is thoroughly washed to remove the deprotection reagent and the dibenzofulvene byproduct.

Coupling: The incoming Fmoc-D-beta-homolysine(Boc) is pre-activated and then coupled to the newly liberated N-terminal amine of the peptide chain.

Washing: A final washing step removes excess reagents and byproducts, preparing the peptide-resin for the next cycle.

This process is repeated until the desired peptide sequence is assembled. The final step involves cleavage of the peptide from the resin and concomitant removal of the side-chain protecting groups using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

Coupling Efficiency and Reaction Kinetics in β-Amino Acid Incorporation

The incorporation of β-amino acids, including Fmoc-D-beta-homolysine(Boc), can exhibit different coupling efficiencies and reaction kinetics compared to their α-amino acid counterparts. The increased steric hindrance around the β-amino group can slow down the coupling reaction. Consequently, more potent coupling reagents and longer reaction times may be necessary to achieve high coupling yields.

Commonly used coupling reagents for sterically hindered amino acids are often employed for β-amino acids. These include phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium/uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The choice of coupling reagent and additives like 1-hydroxybenzotriazole (HOBt) or its derivatives is crucial for minimizing racemization and other side reactions.

| Coupling Reagent Class | Examples | General Applicability for Hindered Couplings |

| Phosphonium Salts | PyBOP, PyAOP | Excellent for routine and difficult couplings. |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Widely used with high efficiency; HATU is particularly effective for sterically hindered residues. |

| Carbodiimides | DCC, DIC | Often used with additives like HOBt or Oxyma to suppress racemization. |

The kinetics of the coupling reaction are influenced by several factors, including the specific β-amino acid residue, the nature of the N-terminal amino acid on the growing peptide chain, solvent, and temperature. For β-amino acids, extended coupling times are a common strategy to ensure the reaction proceeds to completion. Monitoring the coupling reaction using qualitative tests like the ninhydrin test is essential to confirm the absence of free amines before proceeding to the next deprotection step.

Strategies for Mitigating Side Reactions During SPPS

The synthesis of peptides containing β-amino acids is susceptible to the same side reactions encountered in standard Fmoc-SPPS, with some considerations being particularly relevant due to the altered backbone structure.

Racemization: While the risk of racemization for the α-carbon is absent in β-amino acids that lack this chiral center, for Fmoc-D-beta-homolysine(Boc), the chiral center at the β-carbon can be susceptible to epimerization, particularly during the activation step. The use of coupling reagents known to suppress racemization, such as those forming HOBt or HOAt esters, is a key strategy. Additionally, minimizing the pre-activation time and avoiding strong bases during coupling can help preserve the stereochemical integrity.

Diketopiperazine Formation: This side reaction is most prevalent at the dipeptide stage and can lead to the cleavage of the peptide from the resin. While more commonly associated with specific α-amino acid sequences (e.g., those containing Pro or Gly), the conformational properties of β-amino acid-containing dipeptides might also influence the propensity for this intramolecular cyclization. Strategies to mitigate this include the use of sterically hindered resins like 2-chlorotrityl chloride resin or the coupling of pre-formed dipeptides.

Aspartimide Formation: Although not directly related to the β-homolysine residue itself, if the peptide sequence contains aspartic acid, the basic conditions of Fmoc deprotection can lead to aspartimide formation. This can be minimized by using bulky side-chain protecting groups on the aspartate residue and by reducing the exposure time to the piperidine solution.

On-Resin Modification and Post-Synthetic Functionalization

The presence of the Boc-protected ε-amino group on the D-beta-homolysine side chain provides a handle for on-resin or post-synthetic modification. The Boc group is orthogonal to the Fmoc group, meaning it remains stable during the peptide chain elongation. However, it is typically removed during the final acid cleavage. For selective side-chain modification, an alternative orthogonal protecting group for the ε-amino group would be required, such as the allyloxycarbonyl (Alloc) group, which can be removed using a palladium catalyst while the peptide is still on the resin.

Once the side-chain amine is selectively deprotected, a variety of functional groups can be introduced, including:

Biotin (B1667282) or fluorescent labels for creating molecular probes.

Polyethylene (B3416737) glycol (PEG) chains to improve solubility and pharmacokinetic properties.

Lipids to enhance membrane association.

Chelating agents for radiolabeling.

Chemoselective Ligation Techniques

Chemoselective ligation methods are powerful tools for the synthesis of large peptides and proteins by joining smaller, unprotected peptide fragments. While native chemical ligation (NCL) is the most prominent of these techniques, it traditionally requires an N-terminal cysteine residue on one peptide fragment and a C-terminal thioester on the other.

The incorporation of D-beta-homolysine into a peptide fragment opens up possibilities for alternative ligation strategies. The ε-amino group of the homolysine side chain, after deprotection, can serve as a nucleophile in various ligation reactions. For example, it could potentially participate in variations of native chemical ligation that utilize N-terminal aminooxy or hydrazide functionalities, or in other chemoselective reactions such as oxime or hydrazone formation.

Furthermore, the development of ligation strategies specifically tailored for β-amino acid-containing peptides is an active area of research. These methods aim to create native or modified peptide bonds at the ligation site, enabling the construction of complex architectures incorporating β-peptide segments.

| Ligation Strategy | Description | Potential Role of β-homolysine |

| Native Chemical Ligation (NCL) | Reaction between an N-terminal cysteine and a C-terminal thioester. | Not directly involved, but peptides containing β-homolysine can be ligated if they possess the required Cys and thioester termini. |

| Oxime Ligation | Formation of an oxime bond between an aminooxy group and a carbonyl group. | The ε-amino group could be modified to an aminooxy group for subsequent ligation. |

| Hydrazone Ligation | Reaction between a hydrazide and a carbonyl group to form a hydrazone linkage. | The side-chain amine could be converted to a hydrazide for ligation. |

Advanced Applications in Peptide and Peptidomimetic Architecture

Design and Synthesis of β-Peptidomimetics

β-peptidomimetics, which are polymers of β-amino acids, have garnered considerable interest as they can mimic the structures of natural peptides while exhibiting enhanced stability against enzymatic degradation. beilstein-journals.orgacs.org The incorporation of β-amino acids, such as the D-beta-homolysine derivative, into a peptide sequence introduces an extra freely rotating C-C single bond, which increases the flexibility of the peptide backbone. mdpi.com This modification can be a critical factor in modulating the biological activity and stability of the peptide. mdpi.com

The synthesis of these β-peptidomimetics is often achieved through solid-phase peptide synthesis (SPPS), where the Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the β-amino group and the Boc (tert-butyloxycarbonyl) protecting group on the side-chain amino group of the homolysine derivative allow for controlled, sequential addition of amino acids.

The introduction of β-amino acids into a peptide chain has a profound effect on its conformational stability and the formation of secondary structures. While it was initially thought that the increased flexibility from the additional methylene (B1212753) unit would lead to less ordered structures, it has been demonstrated that even short β-peptides can adopt stable secondary structures like helices, sheets, and turns. illinois.edu In fact, β-peptides can form stable helical structures with fewer residues compared to their α-peptide counterparts. nih.govscirp.org

The stability of these structures is influenced by factors such as the substitution pattern on the β-amino acid backbone. scirp.org For instance, the replacement of an α-amino acid with a β³-homoamino acid, which has the same side chain but an extended backbone, has been shown to decrease the stability of the tertiary structure in some protein models. nih.gov However, in certain contexts, the use of conformationally constrained cyclic β-amino acids can help recover this stability. nih.gov The increased stability of β-peptides against proteases makes them attractive candidates for the development of therapeutic agents. scirp.orgmdpi.com

β-peptides are known to form various well-defined helical structures, with the 14-helix being one of the most prominent. beilstein-journals.org This right-handed helix is characterized by hydrogen bonds between the carbonyl group of residue 'i' and the amide proton of residue 'i+2', creating a 14-membered ring. nih.gov This arrangement positions the side chains of residues 'i' and 'i+3' on the same face of the helix. beilstein-journals.org

The stability of the 14-helix can be influenced by the choice of β-amino acid side chains. For example, studies have shown that β³-homolysine is more stabilizing for a 14-helix than β³-homoglutamic acid. nih.gov The incorporation of conformationally rigid residues like trans-2-aminocyclohexanecarboxylic acid (ACHC) can further enhance the propensity for 14-helix formation. beilstein-journals.orgmdpi.com These stable helical structures provide an excellent scaffold for presenting functional groups in a precise spatial arrangement, which is crucial for applications such as molecular recognition. beilstein-journals.org

Cyclization Strategies Involving β-Homolysine

The presence of β-homoamino acids in a peptide backbone can be advantageous for cyclization processes. The increased conformational flexibility they provide can pre-organize the peptide into a conformation that favors intramolecular cyclization over intermolecular reactions. researchgate.net Cyclization is a widely used strategy to enhance the stability, receptor selectivity, and bioavailability of peptides. nih.govabyntek.com

Head-to-tail cyclization, which forms a cyclic amide bond between the N-terminus and the C-terminus of a peptide, is a common strategy to create more rigid and proteolytically resistant structures. altabioscience.comrsc.org The incorporation of β-amino acids can facilitate this process. researchgate.net While standard coupling reagents used in linear peptide synthesis can be employed, the cyclization step is often challenging due to the entropically unfavorable pre-cyclization conformation required. altabioscience.com The successful synthesis of cyclic peptides often relies on factors like the peptide sequence and reaction conditions. altabioscience.comnih.gov

Side-chain to side-chain cyclization is another powerful technique for constraining peptide conformation and is used extensively to stabilize secondary structures. qyaobio.com This involves forming a covalent bond between the side chains of two amino acid residues within the peptide. In the context of Fmoc-D-beta-homolysine(Boc), the lysine (B10760008) side chain provides a primary amine that can be used as a nucleophile to react with an electrophilic side chain of another residue, such as aspartic or glutamic acid, to form a lactam bridge. mdpi.comresearchgate.net This type of cyclization is crucial for creating scaffolds that can mimic protein secondary structures. biosynth.com

Template-assembled synthetic proteins (TASPs) are de novo designed proteins where secondary structure elements, such as α-helices and β-sheets, are covalently attached to a template molecule. nih.gov This approach allows for the construction of complex, folded protein-like architectures. The principles of peptide cyclization and the use of modified amino acids like β-homolysine are integral to TASP design. For instance, the template itself can be a cyclic peptide, and the strategic placement of reactive side chains, such as the amino group of β-homolysine, can be used to ligate the secondary structure blocks, promoting the desired intramolecular folding and packing. nih.gov

Bioconjugation and Labeling Approaches

Bioconjugation is a key technique for modifying peptides to enhance their therapeutic or diagnostic properties, such as improving drug delivery or attaching imaging agents. Current time information in Bangalore, IN. Fmoc-D-beta-homolysine(Boc) is a valuable tool in this context, enabling precise, site-specific modifications.

The orthogonal protection strategy of Fmoc-D-beta-homolysine(Boc) allows for the selective deprotection and subsequent derivatization of its side chain. Current time information in Bangalore, IN. During solid-phase peptide synthesis (SPPS), the Fmoc group is removed at each cycle to elongate the peptide chain. nih.gov The Boc group on the beta-homolysine side chain, however, remains intact under these basic conditions.

Once the desired peptide sequence is assembled, the Boc group can be selectively removed using acid, such as trifluoroacetic acid (TFA), exposing a reactive primary amine on the side chain. This amine serves as a specific handle for conjugation, allowing for the attachment of various molecules—including fluorophores, biotin (B1667282), polyethylene (B3416737) glycol (PEG), or cytotoxic drugs—without affecting other parts of the peptide. Current time information in Bangalore, IN.researchgate.net This site-specific control is crucial for creating well-defined peptide conjugates with preserved biological activity.

Table 1: Orthogonal Deprotection of Fmoc-D-beta-homolysine(Boc)

| Protecting Group | Position | Cleavage Condition | Purpose |

|---|---|---|---|

| Fmoc | N-β-amino group | Mild Base (e.g., 20% Piperidine (B6355638) in DMF) | Peptide chain elongation in SPPS nih.gov |

| Boc | Side-chain amino group | Moderate Acid (e.g., Trifluoroacetic Acid) | Exposes side chain for site-specific conjugation |

Supramolecular Assembly and Self-Organizing Systems

Fmoc-D-beta-homolysine(Boc) is also integral to the field of supramolecular chemistry, where individual molecules are designed to self-assemble into larger, ordered structures. The incorporation of this and other β-amino acids can induce stable, predictable secondary structures, such as helices, which serve as scaffolds for building functional nanomaterials. sigmaaldrich.comnih.gov

Research has demonstrated the use of β-peptides in constructing higher-order quaternary structures like helical bundles. In one notable study, β-peptides were engineered to self-assemble into hexameric helix bundles. sigmaaldrich.com This was achieved by incorporating β-amino acids whose side chains were modified with complementary hydrogen-bonding recognition units: cyanuric acid (CYA) and triamino-s-triazine (TAT). sigmaaldrich.com

The β-peptide backbone, composed of specific D-β³-amino acids, pre-organizes into a 14-helix conformation, presenting the recognition units on one face of the helix. sigmaaldrich.com When mixed, the complementary peptides self-assemble into a hexameric structure stabilized by the hydrogen-bond network between the CYA and TAT units. sigmaaldrich.com In this work, Fmoc-D-β³-hLys(Boc)-OH was utilized as a key building block during the microwave-assisted solid-phase synthesis of these peptides, with the homolysine residues also serving to enhance the water solubility of the final structures. sigmaaldrich.com

Table 2: Research Findings on Hexameric Helix Bundle Assembly

| Component | Role in Supramolecular Assembly | Reference |

|---|---|---|

| β-Peptide Backbone | Forms a stable 14-helix, acting as a structural scaffold. | sigmaaldrich.com |

| CYA/TAT Units | Act as complementary "Janus-type" recognition elements that drive the specific association of six peptide helices through hydrogen bonding. | sigmaaldrich.com |

| Fmoc-D-β³-hLys(Boc)-OH | Served as a foundational building block for synthesizing the peptide strands and improving solubility. | sigmaaldrich.com |

The functionalization of peptides with carbohydrates to create glycopeptides is a burgeoning area of research, aiming to create biomaterials with enhanced biological recognition capabilities. The side chain of beta-homolysine provides an ideal anchor point for attaching carbohydrate moieties. This can be achieved by synthesizing a glycated amino acid building block first, such as an Fmoc-Lys(Sugar, Boc)-OH derivative, and then incorporating it into the peptide sequence via SPPS. nih.gov

The attachment of carbohydrates can profoundly influence the self-assembly of peptides. springernature.com Glycosylation can mediate specific interactions between peptide nanofibers, directing their alignment and lateral association into highly ordered networks. These self-assembling glyco-β-peptide conjugates can form structures like nanoribbons or hydrogels, which have potential applications in creating biomaterials that can interact specifically with cells or proteins. springernature.com The choice of carbohydrate and its density on the peptide scaffold can control the morphology and functional properties of the resulting supramolecular structure.

Spectroscopic and Structural Characterization of β Peptides Containing Fmoc D Beta Homolysine Boc

Elucidation of Secondary Structure by Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structures of peptides and proteins in solution. nih.govjasco-global.com This method measures the differential absorption of left and right-handed circularly polarized light, which is exquisitely sensitive to the chiral environment of the peptide backbone and, therefore, its conformation. jasco-global.comresearchgate.net For β-peptides containing Fmoc-D-beta-homolysine(Boc), CD spectroscopy is instrumental in identifying and characterizing helical structures, such as the 14-helix, which is a common and stable secondary structural motif for β-peptides. nih.govresearchgate.net

The CD spectrum of a well-folded 14-helical β-peptide typically exhibits a characteristic pattern with a minimum around 215 nm and a maximum near 195 nm. rsc.org For instance, studies on β-peptides designed to self-assemble have shown that the formation of a 14-helix is indicated by a strong positive Cotton effect. nih.govresearchgate.net The intensity of the CD signal can also provide information about the stability of the helix and the extent of folding. For example, a 1:1 mixture of certain β-peptides showed a high level of 14-helix structure, which was highly stable with a cooperative melting temperature (Tm) of 58°C at a 25 µM total peptide concentration. rsc.org

Furthermore, changes in the CD spectrum can be monitored as a function of environmental conditions such as temperature or solvent composition to assess the stability and dynamics of the peptide's secondary structure. nih.govrsc.org The analysis of CD spectra can be enhanced by computational methods, such as the BeStSel (Beta Structure Selection) method, which can provide a more detailed and accurate determination of β-sheet content and topology. nih.govelte.hu

Table 1: Characteristic CD Spectral Features of β-Peptide Secondary Structures

| Secondary Structure | Wavelength of Maximum (nm) | Wavelength of Minimum (nm) |

| 14-Helix | ~195-206 | ~212-218 |

| β-Sheet | ~195 | ~217-218 |

| Random Coil | ~215 (weak) | ~198 |

This table provides generalized wavelength ranges. Specific values can vary based on the peptide sequence, length, and solvent conditions.

Solution and Solid-State Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules in both solution and solid states. nih.gov For β-peptides incorporating Fmoc-D-beta-homolysine(Boc), NMR provides detailed information about atomic-level conformation, including backbone torsion angles, hydrogen bonding patterns, and side-chain orientations. frontiersin.org

In solution-state NMR, various experiments such as COSY, TOCSY, and NOESY are employed to assign proton resonances and to identify through-bond and through-space correlations between atoms. nih.gov The presence of specific Nuclear Overhauser Effects (NOEs) between backbone protons can confirm the presence of helical structures like the 14-helix. frontiersin.org For instance, the observation of NOEs between the NH proton of one residue and the CαH and CβH protons of the preceding residue is characteristic of a 14-helical fold. The coupling constants, particularly ³J(HN,Hβ), can also provide information about the backbone dihedral angles. ethz.ch

Solid-state NMR (ssNMR) is particularly valuable for studying the structure of β-peptides in aggregated or membrane-bound states, which are often not amenable to solution NMR or X-ray crystallography. osti.gov By analyzing the chemical shifts and dipolar couplings in ssNMR spectra, researchers can determine the secondary structure and the packing arrangement of the peptides within a larger assembly. nih.govosti.gov For example, ssNMR has been used to demonstrate that TTR amyloid fibrils consist of a single monomeric conformer in a uniform assembly. osti.gov

Table 2: Key NMR Parameters for β-Peptide Structural Analysis

| NMR Parameter | Information Provided |

| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Local electronic environment, secondary structure |

| Nuclear Overhauser Effects (NOEs) | Through-space proximity of protons (<5 Å), defines 3D structure |

| J-Coupling Constants | Dihedral angles of the peptide backbone |

| Temperature Coefficients | Involvement of amide protons in hydrogen bonds |

Mass Spectrometry for Peptide Identification and Characterization

Mass spectrometry (MS) is a fundamental analytical technique for the characterization of peptides, providing precise information on molecular weight and sequence. nih.gov For β-peptides containing Fmoc-D-beta-homolysine(Boc), MS is crucial for confirming the successful synthesis and purity of the desired product. acs.org High-resolution mass spectrometry techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), can verify the molecular identity by providing accurate mass-to-charge ratios. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is employed for peptide sequencing. nih.gov In this method, a specific peptide ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern, typically producing b- and y-type ions, allows for the determination of the amino acid sequence. nih.gov This is particularly important for confirming the incorporation and position of the unnatural amino acid, Fmoc-D-beta-homolysine(Boc), within the peptide chain. mdpi.com Furthermore, MS can be used to identify any post-translational modifications or unintended chemical alterations that may have occurred during synthesis or handling. wur.nl

Table 3: Common Mass Spectrometry Techniques for Peptide Analysis

| Technique | Primary Application | Information Obtained |

| ESI-MS | Molecular weight determination of peptides in solution | Accurate mass-to-charge ratio |

| MALDI-TOF MS | Molecular weight determination of solid samples | Accurate mass-to-charge ratio, suitable for complex mixtures |

| Tandem MS (MS/MS) | Peptide sequencing | Amino acid sequence, identification of modifications |

X-ray Crystallography for High-Resolution Structural Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. udayton.eduudayton.edu This technique requires the growth of high-quality crystals of the peptide, which, when irradiated with X-rays, produce a diffraction pattern. The analysis of this pattern allows for the calculation of the electron density map and the subsequent building of a detailed atomic model of the molecule. udayton.edu

For β-peptides, X-ray crystallography has provided definitive proof of various helical and sheet structures. frontiersin.org The high-resolution structures obtained from crystallography reveal precise details about bond lengths, bond angles, and the intricate network of hydrogen bonds that stabilize the peptide's conformation. udayton.edu For instance, the crystal structure of a self-assembling β-peptide revealed a homo-octameric bundle of 3₁₄-helices, showcasing the ability of these molecules to form complex, protein-like quaternary structures. udayton.eduudayton.edu These high-resolution snapshots are invaluable for understanding the principles of β-peptide folding and for designing novel structures with specific functions. frontiersin.org While obtaining suitable crystals can be a significant challenge, the resulting structural information is unparalleled in its detail and accuracy. acs.org

Computational and Theoretical Insights into Fmoc D Beta Homolysine Boc Containing Systems

Molecular Modeling and Dynamics Simulations for Conformational Prediction

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to predict the three-dimensional structures and dynamic behavior of molecules. For peptides containing β-amino acids, these methods are crucial for understanding how the extra methylene (B1212753) group in the backbone influences conformational preferences. scirp.orgresearchgate.net

Researchers use MD simulations to explore the conformational landscape of β-peptides, identifying stable secondary structures such as helices, sheets, and turns. scirp.orgacs.org These simulations can reveal the dominant folds a peptide adopts in different environments, such as in a vacuum or in explicit solvents like methanol (B129727) or water. researchgate.netethz.ch The process often starts with a generated structure, such as an idealized helix or an extended chain, which is then subjected to energy minimization and simulated over time (from nanoseconds to microseconds) to observe its folding or conformational shifts. ethz.chnih.gov

The accuracy of these predictions depends heavily on the force field used—a set of parameters that defines the potential energy of the system. acs.org Specific force fields, such as GROMOS and Amber, have been developed and refined to better represent the unique torsional properties of β-peptide backbones. ethz.chacs.org Comparative studies have shown that different force fields may yield varying results, highlighting the importance of validating simulation data against experimental results from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netacs.org

For peptides incorporating β-homolysine, simulations can predict how the longer, charged side chain orients itself and interacts with the backbone or other residues. nih.gov For instance, simulations of helical β-peptides containing β³-homolysine have been used to examine their mechanical and conformational stability, revealing how the arrangement of these residues can create specific hydrophilic or amphipathic surfaces on the helix. nih.gov

Table 1: Key Parameters in Conformational Analysis of β-Peptides This interactive table summarizes typical dihedral angles associated with common β-peptide secondary structures, which are often used as starting points or targets in molecular modeling studies.

| Secondary Structure | Backbone Dihedral Angles (φ, θ, ψ) | Key Characteristics |

| 14-Helix | (-155°, 60°, -135°) | Stabilized by i to i+2 hydrogen bonds; ~2.5-3 residues per turn. researchgate.netnih.gov |

| 12-Helix | (-90°, 90°, -110°) | Stabilized by i to i+3 hydrogen bonds; often formed by cyclic β-amino acids. acs.orgnih.gov |

| 10/12-Helix | Varies | A hybrid helix that is intrinsically stable for the unsubstituted β-peptide backbone. acs.org |

| β-Sheet | (180°, 180°, 180°) | Extended conformation leading to inter-strand hydrogen bonding. scirp.orgnih.gov |

Note: Dihedral angle values are approximate and can vary based on the specific sequence and environment.

Rational Design Principles for β-Peptide Scaffolds

The ability of β-peptides to form stable and predictable secondary structures, known as foldamers, makes them attractive scaffolds for a variety of applications. rsc.orgresearchgate.net Rational design involves the deliberate selection and sequencing of β-amino acids to create molecules with specific three-dimensional shapes and functionalities. acs.orgnih.gov The incorporation of residues like Fmoc-D-beta-homolysine(Boc) is a key part of this strategy.

Two main approaches guide the design of β-peptide scaffolds:

Structure-Based Design: This approach starts with a desired three-dimensional scaffold, such as a 14-helix. acs.org The peptide backbone is designed to be conformationally stable, often by using residues known to strongly promote a specific fold (e.g., cyclic β-amino acids for 12- or 14-helices). nih.govrsc.org Functional side chains, like the aminobutyl group of homolysine, are then "grafted" onto this rigid framework at specific positions to interact with a biological target. acs.orgnih.gov For example, arranging β³-homolysine residues on one face of a 14-helix can create a potent polycationic surface for interacting with nucleic acids or cell membranes. nih.gov

Sequence-Based Design: Here, the focus is on optimizing the sequence of β-amino acids to achieve a desired spatial arrangement of side chains, assuming the backbone will adapt accordingly. acs.org This strategy is particularly useful for mimicking the binding epitopes of α-peptides. By replacing α-amino acids with β-amino acids, designers can replicate the presentation of critical functional groups while benefiting from the enhanced proteolytic stability of the β-peptide backbone. scirp.orgacs.org

The choice of β-amino acid substitution pattern is critical for controlling the resulting structure. acs.org Oligomers of β³-substituted amino acids (where the side chain is on the carbon adjacent to the nitrogen) tend to form 14-helices. acs.orgnih.gov The D-configuration of Fmoc-D-beta-homolysine(Boc) would influence the helical twist, potentially favoring a right-handed helix, in contrast to the left-handed helices typically formed by L-β³-peptides. The presence of the additional methylene group in the backbone, a defining feature of all β-amino acids, reduces conformational freedom compared to a more flexible glycine, thereby promoting the formation of these ordered structures. acs.org

Structure-Activity Relationship (SAR) Studies via Homologation

Structure-Activity Relationship (SAR) studies are systematic investigations into how chemical structure affects biological activity. nih.gov Homologation, the process of changing a functional group by successively adding methylene units (-CH2-), is a powerful tool in SAR studies. Replacing a standard α-amino acid like lysine (B10760008) with its β-homologue, β-homolysine, provides a clear example of this principle. This modification extends the side chain and alters the backbone, which can have profound effects on a peptide's function. db-thueringen.de

Key insights from SAR studies involving homologation to β-amino acids include:

Proteolytic Stability: One of the most significant advantages of incorporating β-amino acids is the dramatic increase in resistance to degradation by proteases. scirp.org SAR studies have shown that peptides containing β-homolysine are not recognized as substrates by many enzymes that readily cleave their α-peptide counterparts. researchgate.net This increased stability can lead to a longer biological half-life and improved therapeutic potential.

Binding Affinity and Specificity: The change in side-chain length and backbone spacing upon homologation directly impacts how a peptide interacts with its target. In a study probing the binding preferences of bromodomains, peptide probes containing acetylated homolysine were compared to those with acetylated lysine and ornithine (a shorter homologue). db-thueringen.de The results showed that different bromodomains have distinct preferences for side-chain length, with one binding acetylated homolysine with an efficiency similar to the native acetylated lysine, while others showed reduced affinity. db-thueringen.de This demonstrates that homologation can be used to fine-tune binding specificity.

Table 2: Example SAR Data from Homologation Studies This table illustrates how homologation can affect biological interactions, using data adapted from a study on bromodomain binding to acetylated lysine and its homologues. db-thueringen.de

| Compound | Target Protein | Relative Binding | Implication of Homologation |

| H4 Peptide with Acetyl-Lysine | BRD4(1) | Strong | Native interaction. |

| H4 Peptide with Acetyl-Ornithine | BRD4(1) | Weaker | Shorter side chain reduces binding efficiency. |

| H4 Peptide with Acetyl-Homolysine | BRD4(1) | Similar to Lysine | Longer side chain is well-tolerated by this specific target. |

| H4 Peptide with Acetyl-Lysine | BAZ2B | Strong | Native interaction. |

| H4 Peptide with Acetyl-Homolysine | BAZ2B | Weaker | Longer side chain is detrimental to binding for this target. |

Advanced Research Trends and Future Perspectives in Fmoc D Beta Homolysine Boc Chemistry

Development of Novel Synthetic Reagents and Methodologies

The synthesis of β-homoamino acids, including Fmoc-D-beta-homolysine(Boc), is a critical area of research, as their availability underpins their application. Traditional methods can be cumbersome, but recent advancements have focused on creating more efficient, stereoselective, and scalable synthetic routes.

One notable methodology is the ultrasound-promoted Wolff rearrangement . This technique involves the activation of Fmoc-protected α-amino acids into mixed anhydrides, which then react with diazomethane (B1218177) to form diazo ketones. organic-chemistry.org Subsequent sonication in the presence of a silver benzoate catalyst promotes the rearrangement to the corresponding β-amino acid derivative. organic-chemistry.org This method is advantageous due to its mild reaction conditions, which preserves the acid-sensitive Boc and base-sensitive Fmoc protecting groups, and generally proceeds with minimal racemization. organic-chemistry.org

Another significant advancement is the use of enantioselective catalysis for the asymmetric synthesis of β2-homoamino acids. acs.org This approach often utilizes chiral ligands, such as BINOL-based phosphoramidites complexed with copper, to catalyze the conjugate addition of organozinc reagents to nitroolefin precursors. acs.org The resulting nitroalkanes are versatile intermediates that can be readily converted to the desired β-amino functionality. acs.org This method offers high enantioselectivity and chemical yields, providing access to specific stereoisomers of β-homoamino acids. acs.org

These modern synthetic strategies represent a significant improvement over older methods, offering higher yields and greater stereochemical control, which are essential for the production of high-purity building blocks like Fmoc-D-beta-homolysine(Boc) for advanced peptide synthesis. google.com

| Methodology | Key Features | Advantages |

| Ultrasound-Promoted Wolff Rearrangement | Involves sonication of α-diazo ketones with a silver catalyst. organic-chemistry.org | Mild conditions, high yields, minimal epimerization, compatible with Fmoc/Boc groups. organic-chemistry.org |

| Enantioselective Catalysis | Uses chiral copper complexes for conjugate addition to nitroolefins. acs.org | High enantioselectivity (up to 92% ee), high chemical yields (up to 94%), allows for diverse side-chain introduction. acs.org |

Integration with Bio-orthogonal Chemistry for Complex Peptide Systems

Bio-orthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The incorporation of unnatural amino acids with specific functional handles is a key strategy for applying these reactions to study and manipulate peptides and proteins. nih.govinteresjournals.org

Fmoc-D-beta-homolysine(Boc) is an ideal candidate for integration with bio-orthogonal chemistry. After its incorporation into a peptide sequence and selective removal of the Boc protecting group, the exposed side-chain primary amine serves as a versatile chemical handle. This amine can be further modified to introduce a bio-orthogonal reactive group, such as an azide (B81097), alkyne, ketone, or tetrazine. interesjournals.org This allows the resulting peptide to be precisely conjugated to other molecules (e.g., fluorescent dyes, imaging agents, or drug payloads) within a complex biological environment. chemimpex.com

Several bio-orthogonal ligation strategies are compatible with this approach:

Copper-Free Click Chemistry : A strain-promoted alkyne-azide cycloaddition (SPAAC) that avoids the use of cytotoxic copper catalysts, making it suitable for live-cell applications. wikipedia.org

Staudinger Ligation : A reaction between an azide and a triarylphosphine to form a stable amide bond. wikipedia.org

Oxime Ligation : The formation of a stable oxime bond from the reaction of an aminooxy group with a ketone or aldehyde. nih.govresearchgate.netanu.edu.au This method is frequently used for protein bioconjugation and peptide cyclization. nih.gov

By using Fmoc-D-beta-homolysine(Boc) as a foundational building block, researchers can design complex peptide systems with precisely controlled modifications, enabling advanced studies in molecular imaging, targeted drug delivery, and the analysis of protein interactions in real-time. interesjournals.org

| Bio-orthogonal Reaction | Reactive Partners | Key Characteristic |

| Copper-Free Click Chemistry (SPAAC) | Azide + Cyclooctyne | No cytotoxic copper catalyst required; fast reaction kinetics. wikipedia.org |

| Staudinger Ligation | Azide + Triarylphosphine | Forms a stable, native-like amide bond. wikipedia.org |

| Oxime Ligation | Aminooxy + Ketone/Aldehyde | Forms a stable oxime bond; widely used for bioconjugation. nih.govresearchgate.net |

Exploration in Protein Engineering and Artificial Enzymes

Protein engineering aims to create new proteins with novel or enhanced functions. rsc.org The incorporation of unnatural amino acids (UAAs) is a powerful tool in this field, allowing for the introduction of unique chemical and physical properties into a protein's structure. nih.govrsc.org

The inclusion of a β-homoamino acid like D-beta-homolysine introduces a significant structural perturbation to the standard peptide backbone. This extra methylene (B1212753) unit disrupts canonical secondary structures such as α-helices and β-sheets, forcing the peptide chain to adopt novel, well-defined folding patterns or "foldamers." acs.org This capability is particularly valuable in the design of artificial enzymes and protein mimetics.

By strategically placing Fmoc-D-beta-homolysine(Boc) within a peptide sequence, researchers can:

Control Protein Folding : Induce unique helical or sheet-like structures that can serve as scaffolds for catalytic sites.

Enhance Stability : The β-amino acid backbone is resistant to degradation by proteases, leading to engineered proteins with a longer half-life. scispace.com

Introduce New Functionality : The lysine (B10760008) side chain, after deprotection, can be modified to attach catalytic groups, cofactors, or probes to study enzyme mechanisms. nih.gov

This approach allows for the rational design of enzymes with altered substrate specificity, enhanced catalytic efficiency, or the ability to function in non-biological environments. rsc.org The ability to genetically encode UAAs containing bio-orthogonal handles has further expanded the possibilities, enabling precise control over the location and stoichiometry of conjugation for creating highly optimized protein therapeutics. interesjournals.org

| Application Area | Impact of Incorporating Fmoc-D-beta-homolysine(Boc) |

| Controlling Protein Structure | Disrupts native secondary structures, leading to novel folds (foldamers). acs.org |

| Enhancing Protein Stability | The β-peptide backbone confers resistance to proteolytic degradation. scispace.com |

| Creating Artificial Enzymes | The side chain can be functionalized to introduce catalytic groups or cofactors. rsc.org |

Prospects in Advanced Biomaterials and Functional Peptidic Assemblies

Peptide-based biomaterials are of great interest for applications in tissue engineering, drug delivery, and regenerative medicine due to their biocompatibility, biodegradability, and functional versatility. cell.comnih.gov Self-assembling peptides, in particular, can form well-ordered nanostructures such as hydrogels, fibers, and nanotubes. proteogenix.science

The incorporation of Fmoc-D-beta-homolysine(Boc) into self-assembling peptide sequences offers a powerful strategy to tune the properties of the resulting biomaterials. The structural changes induced by the β-amino acid can significantly influence the non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions) that drive the self-assembly process. nih.gov

Key prospects in this area include:

Tunable Hydrogel Properties : By altering the peptide sequence with β-homoamino acids, it is possible to control the mechanical stiffness, pore size, and degradation rate of peptide hydrogels, optimizing them as scaffolds for 3D cell culture and tissue regeneration. proteogenix.science

Bioactive Scaffolds : The lysine side chain can be functionalized with cell-adhesion motifs (like RGD sequences) or growth factors to create bioactive materials that actively promote cell proliferation and differentiation. nih.gov

Stimuli-Responsive Materials : The unique folding properties of β-peptides can be exploited to design materials that undergo structural changes in response to environmental cues such as pH or temperature, enabling the controlled release of encapsulated drugs.

The use of building blocks like Fmoc-D-beta-homolysine(Boc) allows for the creation of sophisticated, multifunctional biomaterials with precisely engineered properties, paving the way for next-generation medical devices and therapeutic systems. nih.govimperial.ac.uk

Q & A

Q. What is the role of Fmoc and Boc protecting groups in Fmoc-D-beta-homolysine(Boc) during peptide synthesis?

- Answer : The Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups serve as orthogonal protecting agents for amino acid side chains during solid-phase peptide synthesis (SPPS). The Fmoc group is base-labile (removed with 20% piperidine in DMF), while the Boc group is acid-labile (cleaved with trifluoroacetic acid). This allows sequential deprotection without interference, enabling precise control over peptide chain elongation. The Boc group specifically protects the lysine side chain, ensuring selective reactivity during coupling steps .

Q. What are the recommended storage conditions for Fmoc-D-beta-homolysine(Boc) to maintain stability?

- Answer : To preserve stability, store the compound desiccated at -20°C under inert gas (e.g., nitrogen). Prolonged exposure to moisture or elevated temperatures can lead to premature deprotection or degradation. Analytical data from suppliers indicate that lyophilized forms retain >98% purity under these conditions for up to 24 months .

| Parameter | Recommended Condition |

|---|---|

| Temperature | -20°C (desiccated) |

| Solubility | DMF, DCM, or 1% AcOH |

| Shelf Life (lyophilized) | 24 months |

Q. What analytical methods confirm the purity and identity of Fmoc-D-beta-homolysine(Boc) post-synthesis?

- Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is standard for assessing purity (≥99% by area under the curve). Mass spectrometry (MS) or nuclear magnetic resonance (NMR) validates molecular identity. Certificates of Analysis (CoA) from suppliers typically include retention times, mass-to-charge ratios (e.g., m/z 454.52 [M+H]⁺), and enantiomeric purity data (≥99.8%) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when using Fmoc-D-beta-homolysine(Boc) in SPPS with hydrophobic residues?

- Answer : Hydrophobic residues (e.g., D-Trp, Val) may cause steric hindrance, leading to incomplete coupling. Use DOD resin (dimethyloxazolidine diethylacetal) for amide bond formation, which enhances solvation. Activate the amino acid with DCC/HOBt (1:1 molar ratio) to improve coupling kinetics. Pre-activation for 5–10 minutes before resin addition reduces deletion sequences. Monitoring via Kaiser test is critical, though false negatives may occur due to hindered ninhydrin access; double coupling is advised .

Q. How to address false-negative ninhydrin tests during synthesis with Fmoc-D-beta-homolysine(Boc)?

- Answer : False negatives arise when bulky residues (e.g., Boc-protected lysine) block ninhydrin access to free amines. To mitigate:

Q. What strategies prevent diketopiperazine (DKP) formation when synthesizing cyclic peptides with Fmoc-D-beta-homolysine(Boc)?

- Answer : DKP formation occurs via intramolecular cyclization during Fmoc deprotection. Strategies include:

- Orthogonal side-chain protection : Use Boc for lysine and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) for other residues to stagger deprotection.

- Low-temperature deprotection : Perform piperidine treatment at 0–4°C to slow cyclization kinetics.

- Pseudoproline dipeptides : Incorporate these to disrupt β-sheet formation, reducing backbone flexibility .

Q. How does the Fmoc strategy compare to Boc in synthesizing peptides with Fmoc-D-beta-homolysine(Boc)?

- Answer : Fmoc chemistry is milder (avoids repetitive TFA exposure) and better suited for acid-sensitive peptides. Boc requires strong acids (e.g., HF for cleavage), which can degrade side chains. However, Boc offers superior stability during long syntheses. For Fmoc-D-beta-homolysine(Boc), Fmoc is preferred for stepwise elongation, while Boc ensures lysine side-chain integrity until final deprotection .

Methodological Considerations

Q. What solvent systems enhance solubility of Fmoc-D-beta-homolysine(Boc) during SPPS?

Q. How to troubleshoot low yields in large-scale syntheses using Fmoc-D-beta-homolysine(Boc)?

- Answer : Scale-up challenges include inefficient mixing and resin swelling. Solutions:

- Use high-loading resins (0.2–0.3 mmol/g) to reduce steric crowding.

- Implement continuous-flow SPPS with optimized solvent flow rates.

- Analyze crude products via MALDI-TOF MS to identify truncation products early .

Data Contradictions and Resolution

Q. Conflicting reports exist on Fmoc-D-beta-homolysine(Boc) stability under basic conditions. How to reconcile this?

- Answer :

Discrepancies arise from varying base concentrations. While 20% piperidine in DMF efficiently removes Fmoc without affecting Boc, prolonged exposure (>30 minutes) or stronger bases (e.g., DBU) can partially cleave Boc. Validate deprotection efficiency via LC-MS after each cycle and adjust reaction times to ≤10 minutes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.